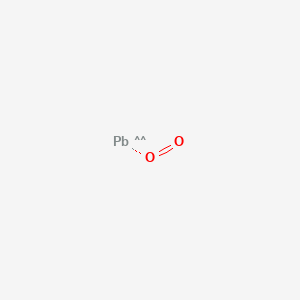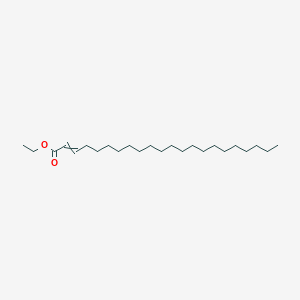
3,8-Dibromo-4,7-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dibromo-4,7-phenanthroline is an organic compound belonging to the phenanthroline family, characterized by the presence of two bromine atoms at the 3rd and 8th positions and two additional bromine atoms at the 4th and 7th positions on the phenanthroline ring. Phenanthroline derivatives are well-known for their applications in coordination chemistry, where they act as ligands forming stable complexes with various metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromo-4,7-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method includes the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2) under controlled conditions . The reaction proceeds as follows:
- Dissolve 1,10-phenanthroline in a suitable solvent like chloroform.
- Add bromine dropwise while maintaining the reaction mixture at a low temperature.
- Allow the reaction to proceed until completion, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ safer and more environmentally friendly brominating agents to comply with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3,8-Dibromo-4,7-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form C-C bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Coupling: Palladium or nickel catalysts, boronic acids, and alkynes.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
- Substituted phenanthrolines with various functional groups.
- Coupled products with extended conjugation.
- Oxidized or reduced phenanthroline derivatives .
Wissenschaftliche Forschungsanwendungen
3,8-Dibromo-4,7-phenanthroline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,8-Dibromo-4,7-phenanthroline primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The electronic properties of the phenanthroline ring can be tuned by the bromine substituents, affecting the compound’s reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
- 3,8-Dibromo-1,10-phenanthroline
- 4,7-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
- 3,5,6,8-Tetrabromo-1,10-phenanthroline
Comparison: 3,8-Dibromo-4,7-phenanthroline is unique due to the specific positioning of the bromine atoms, which can influence its electronic properties and reactivity. Compared to other dibromo-phenanthrolines, it may exhibit different coordination behavior and stability when forming metal complexes. The presence of four bromine atoms can also enhance its potential as a building block for more complex organic molecules .
Eigenschaften
CAS-Nummer |
199867-78-2 |
|---|---|
Molekularformel |
C12H6Br2N2 |
Molekulargewicht |
338.00 g/mol |
IUPAC-Name |
3,8-dibromo-4,7-phenanthroline |
InChI |
InChI=1S/C12H6Br2N2/c13-11-5-1-7-8-2-6-12(14)16-10(8)4-3-9(7)15-11/h1-6H |
InChI-Schlüssel |
VJUIQVPPJHRZMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C3=C(C=C2)N=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)


![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)

![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)



